molecular formula C20H21CaN7O7 B7887721 calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate

Cat. No.: B7887721
M. Wt: 511.5 g/mol
InChI Key: KVUAALJSMIVURS-QNTKWALQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate is a complex organic compound that plays a significant role in various biochemical processes This compound is known for its intricate structure, which includes a pteridine ring system, an amino group, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate involves multiple steps, starting with the preparation of the pteridine ring system. This is typically achieved through a series of condensation reactions involving appropriate precursors. The amino group is introduced through reductive amination, while the formyl group is added via formylation reactions. The final step involves the coupling of the pteridine derivative with a benzoyl-protected amino acid, followed by deprotection and purification.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of automated synthesizers and high-throughput purification systems to ensure the compound’s purity and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under mild conditions.

    Reduction: The amino group can be reduced to a primary amine using reducing agents like sodium borohydride.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of pteridine chemistry and its derivatives.

    Biology: The compound is studied for its role in enzymatic reactions involving pteridine cofactors.

    Medicine: Research focuses on its potential therapeutic applications in treating metabolic disorders and as a precursor for drug development.

    Industry: It is used in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate involves its interaction with specific enzymes and receptors in the body. The compound acts as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. It binds to the active site of enzymes, stabilizing the transition state and lowering the activation energy required for the reaction. The molecular targets include enzymes involved in folate metabolism and other pteridine-dependent pathways.

Comparison with Similar Compounds

Similar Compounds

    Folic Acid: Another pteridine derivative involved in folate metabolism.

    Methotrexate: A synthetic analog of folic acid used in chemotherapy.

    Leucovorin: A form of folic acid used to reduce the toxic effects of methotrexate.

Uniqueness

Calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate is unique due to its specific structure and the presence of both a formyl group and a benzoyl-protected amino acid. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUAALJSMIVURS-QNTKWALQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21CaN7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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